H-Tyr-Pro-D-Phe-Phe-NH2 H-Tyr-Pro-D-Phe-Phe-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13492284
InChI: InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Molecular Formula: C32H37N5O5
Molecular Weight: 571.7 g/mol

H-Tyr-Pro-D-Phe-Phe-NH2

CAS No.:

Cat. No.: VC13492284

Molecular Formula: C32H37N5O5

Molecular Weight: 571.7 g/mol

* For research use only. Not for human or veterinary use.

H-Tyr-Pro-D-Phe-Phe-NH2 -

Specification

Molecular Formula C32H37N5O5
Molecular Weight 571.7 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-/m0/s1
Standard InChI Key XIJHWXXXIMEHKW-BPXGVECKSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Introduction

Structural Characterization and Biological Relevance

H-Tyr-Pro-D-Phe-Phe-NH₂ is a tetrapeptide featuring a tyrosine (Tyr) residue at the N-terminal, followed by proline (Pro), D-phenylalanine (D-Phe), and phenylalanine (Phe) amide at the C-terminal. The inclusion of Pro introduces a rigid pyrrolidine ring, which restricts conformational flexibility and may enhance binding to target receptors . The D-Phe residue confers resistance to proteolytic cleavage, a strategy widely employed in peptide drug design to improve stability .

The C-terminal Phe-NH₂ motif is critical for binding to neuropeptide receptors, as demonstrated in studies of substance P (SP) analogues. For instance, H-Phe-Phe-NH₂ exhibits a Kᵢ of 1.5 nM for the SP₁–₇ binding site, with the amide group stabilizing interactions with hydrophobic pockets . In H-Tyr-Pro-D-Phe-Phe-NH₂, the Tyr residue may engage in hydrogen bonding via its phenolic hydroxyl group, while the Pro-D-Phe sequence could mimic the β-turn structures observed in SP₁–₇ .

Synthetic Methodologies and Optimization

Fragment Condensation Strategies

The synthesis of H-Tyr-Pro-D-Phe-Phe-NH₂ likely employs a fragment-based approach, as described for analogous peptides . For example, the patent EP1212350A1 outlines a 2+2 fragment synthesis for H-Tyr-D-Ala-Phe(pF)-Phe-NH₂, involving parallel preparation of dipeptide intermediates followed by coupling . Adapting this method, H-Tyr-Pro-D-Phe-Phe-NH₂ could be synthesized via:

  • Preparation of H-Tyr-Pro-OH and D-Phe-Phe-NH₂ fragments.

  • Activation of the C-terminal carboxyl group (e.g., using HBTU or HATU).

  • Coupling under controlled conditions (−10°C, DMF solvent) to minimize racemization .

Key challenges include preserving the stereochemistry of D-Phe and preventing diketopiperazine formation during Pro-Phe coupling . Methylation of the peptide backbone or use of cis-3-phenylpyrrolidine moieties, as in compound 8a from Fransson et al., could further stabilize the structure .

Analytical Validation

Purification via reversed-phase HPLC and characterization by NMR and HRMS are essential. For example, the methylated analogue 2 (N-Me-Phe-Phe-NH₂) was validated using ¹H NMR (δ 2.11 ppm for N-methyl) and HRMS (m/z 326.1870) . Similar protocols would ensure the integrity of H-Tyr-Pro-D-Phe-Phe-NH₂.

Structure-Activity Relationship (SAR) and Binding Affinity

Role of Conformational Constraints

Rigidification strategies significantly enhance binding affinity and metabolic stability. In H-Phe-Phe-NH₂ analogues, cyclization via a cis-3-phenylpyrrolidine moiety (compound 8a) improved Kᵢ to 2.2 nM and intrinsic clearance (Clᵢₙₜ) to 16 μL·min⁻¹·mg⁻¹ . For H-Tyr-Pro-D-Phe-Phe-NH₂, the Pro residue likely imposes similar constraints, reducing entropic penalties during receptor binding.

Stereochemical and Substituent Effects

The D-configuration of Phe in position 3 mitigates enzymatic degradation, as seen in opioid peptides like D-Ala²-enkephalin . Fluorination or methylation of aromatic residues, as in compounds 11 (Kᵢ = 4.1 nM) and 12 (Kᵢ = 3.3 nM), could further optimize interactions without compromising affinity .

Pharmacokinetic and Permeability Profiles

Metabolic Stability

Backbone methylation and Pro incorporation reduce susceptibility to proteases. Methylated analogues of H-Phe-Phe-NH₂ showed 2- to 7-fold improvements in metabolic stability in human liver microsomes . For H-Tyr-Pro-D-Phe-Phe-NH₂, analogous modifications could yield a half-life exceeding 60 minutes, comparable to compound 3 (t₁/₂ = 60 min) .

Intestinal Permeability

Caco-2 cell studies reveal that constrained peptides exhibit higher apparent permeability (Pₐₚₚ). While H-Phe-Phe-NH₂ has a Pₐₚₚ of 0.12 × 10⁻⁶ cm/s, pyrrolidine-based analogues achieve up to 18 × 10⁻⁶ cm/s . The Pro-D-Phe sequence in H-Tyr-Pro-D-Phe-Phe-NH₂ is predicted to enhance permeability by limiting hydrogen bonding with efflux transporters.

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